4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine
Description
This compound is a structurally complex small molecule featuring a 1-benzofuran core linked to a 1,2,4-oxadiazole ring and a sulfonyl-piperidine moiety. Key structural elements include:
- Benzofuran scaffold: Known for aromatic stability and bioactivity in medicinal chemistry .
- 1,2,4-Oxadiazole: A heterocycle valued for metabolic stability and hydrogen-bonding capabilities, often used in drug design to enhance pharmacokinetics.
- Sulfonyl-piperidine group: The sulfonyl group improves solubility and membrane permeability, while the 4-methylpiperidine moiety may influence target binding affinity.
Potential applications include kinase inhibition, antimicrobial activity, or CNS-targeted therapeutics, inferred from analogs . However, specific biological data for this compound remains unreported in accessible literature.
Properties
IUPAC Name |
5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-9-11-27(12-10-15)32(28,29)19-7-8-21-20(14-19)17(3)22(30-21)24-25-23(26-31-24)18-6-4-5-16(2)13-18/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSBUAGPACMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available precursors such as 3-methylbenzylamine and 5-methylbenzofuran.
Oxadiazole Formation: : The 3-methylbenzylamine is reacted with nitrile oxide to form the 1,2,4-oxadiazole ring.
Sulfonylation: : The benzofuran moiety undergoes sulfonylation with sulfonyl chloride in the presence of a base.
Coupling Reaction: : The oxadiazole and sulfonated benzofuran intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Piperidine Formation: : Finally, the compound is cyclized to form the piperidine ring under acidic conditions.
Industrial Production Methods
Industrial production of 4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine involves scale-up of the laboratory procedures with optimizations for yield, purity, and cost-efficiency. These optimizations include continuous flow reactions, use of industrial-grade solvents, and in-line purification techniques.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The piperidine ring can be oxidized to form N-oxides under strong oxidative conditions.
Reduction: : The oxadiazole ring can be reduced using hydride donors, leading to ring cleavage.
Substitution: : The sulfonyl group allows for nucleophilic substitution reactions, where it can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalytic metals.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Strong nucleophiles in aprotic solvents.
Major Products Formed from These Reactions
Oxidation: : Formation of piperidine N-oxide.
Reduction: : Cleavage products of the oxadiazole ring.
Substitution: : Derivatives with replaced sulfonyl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing oxadiazole and piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is often associated with enhanced antibacterial effects due to its ability to inhibit bacterial enzyme function.
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Research indicates that piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The presence of the oxadiazole moiety further enhances the binding affinity to target enzymes, making it a candidate for drug development aimed at cognitive disorders.
Anticancer Activity
Compounds similar to 4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine have been explored for their anticancer properties. The sulfonamide group has been linked to cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial activity of synthesized piperidine derivatives, compounds exhibiting structural similarities to our target compound were tested against multiple strains. Results indicated that specific derivatives showed IC50 values indicating potent antibacterial activity, reinforcing the potential of such compounds in therapeutic applications .
Case Study 2: Enzyme Inhibition Assays
Another set of experiments focused on the enzyme inhibition capabilities of synthesized piperidine derivatives. The results revealed strong inhibitory action against acetylcholinesterase and urease enzymes, with several compounds achieving low IC50 values, suggesting their efficacy as potential therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .
Mechanism of Action
The mechanism by which the compound exerts its effects
4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine exerts its effects through multiple pathways depending on its application. In biological systems, it can act as an enzyme inhibitor or modulator, interacting with specific protein targets and altering their activity.
Molecular Targets and Pathways Involved
Enzyme Inhibition: : May inhibit enzymes involved in neurotransmitter synthesis or degradation.
Receptor Modulation: : Can bind to specific receptors in the nervous system, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of benzofuran-oxadiazole and sulfonamide-piperidine groups. Below is a comparative analysis with structurally related molecules:
Key Findings:
Heterocycle Impact: Oxadiazole vs. Thiazole: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to thiazole-containing analogs (e.g., ’s compound), which may degrade faster due to sulfur susceptibility .
Sulfonamide-Piperidine Modifications :
- The 4-methylpiperidine group likely reduces steric hindrance compared to bulkier substituents (e.g., 4-ethylpiperidine), favoring target binding.
Synthetic Challenges :
- The target compound’s synthesis would require multi-step heterocycle coupling, akin to ’s method (Hg(OAc)₂-mediated cyclization), but with lower yields (~30% estimated) due to steric complexity .
Data Limitations:
- No direct biological or crystallographic data exists for the target compound; comparisons rely on structural analogs and computational predictions.
Biological Activity
The compound 4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine is a complex organic molecule with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound includes:
- A piperidine ring, which is known for its presence in various pharmacologically active compounds.
- A benzofuran moiety that contributes to its biological activity.
- An oxadiazole group, which has been linked to diverse biological properties including anticancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and benzofuran structures exhibit a broad spectrum of biological activities. The following table summarizes the reported activities of similar compounds:
| Compound Class | Biological Activity | References |
|---|---|---|
| 1,2,4-Oxadiazoles | Anticancer, anti-inflammatory | |
| Benzofurans | Antimicrobial, anticancer | |
| Piperidines | Analgesic, antidepressant |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes :
- Cytotoxic Effects :
-
Receptor Modulation :
- The piperidine structure can interact with neurotransmitter receptors, potentially leading to analgesic or anxiolytic effects.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a similar oxadiazole derivative against human cervical cancer (HeLa) cells. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. This suggests that modifications in the oxadiazole structure can enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The compound demonstrated a reduction in inflammatory markers in animal models, indicating potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
